Pyridine, 4-[2-(octylsulfinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-[2-(octylsulfinyl)ethyl]- is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. This particular compound features an octylsulfinyl group attached to the ethyl side chain, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves cycloaddition reactions, condensation reactions, or the use of catalysts. For Pyridine, 4-[2-(octylsulfinyl)ethyl]-, a common synthetic route might involve the reaction of pyridine with an appropriate sulfoxide and alkylating agent under controlled conditions. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes due to their efficiency and scalability. Magnetically recoverable nano-catalysts have been used in the synthesis of pyridine derivatives, offering advantages such as easy separation from the reaction medium and high surface area for reactions .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[2-(octylsulfinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or nickel catalysts, various alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.
Scientific Research Applications
Pyridine, 4-[2-(octylsulfinyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of Pyridine, 4-[2-(octylsulfinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Dihydropyridine: Known for its antihypertensive properties.
Piperidine: Used in the synthesis of various drugs and natural products.
Uniqueness
Pyridine, 4-[2-(octylsulfinyl)ethyl]- is unique due to the presence of the octylsulfinyl group, which can enhance its lipophilicity and influence its reactivity and biological activity. This makes it distinct from other pyridine derivatives, which may lack such functional groups .
Properties
CAS No. |
105163-65-3 |
---|---|
Molecular Formula |
C15H25NOS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(2-octylsulfinylethyl)pyridine |
InChI |
InChI=1S/C15H25NOS/c1-2-3-4-5-6-7-13-18(17)14-10-15-8-11-16-12-9-15/h8-9,11-12H,2-7,10,13-14H2,1H3 |
InChI Key |
OKCJPEXNZFHTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.